![molecular formula C20H24ClN3O2 B10763474 N-(2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl)-3-methoxybenzamide CAS No. 219125-63-0](/img/structure/B10763474.png)
N-(2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl)-3-methoxybenzamide
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Overview
Description
N-(2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl)-3-methoxybenzamide (hereafter referred to by its full systematic name) is a high-affinity and selective dopamine D4 receptor ligand. It exhibits an IC50 of 0.057 nM for the D4 receptor, with >10,000-fold selectivity over the D2 receptor and >100-fold selectivity against serotonin (5-HT1A, 5-HT2A, 5-HT2C) and adrenergic α1 receptors . Its molecular formula is C20H24ClN3O2 (molecular weight: 373.88 g/mol), featuring a 3-methoxybenzamide moiety linked via an ethyl chain to a 4-(4-chlorophenyl)piperazine group . This compound has been pivotal in studying D4 receptor roles in neuropsychiatric disorders and retinal function due to its brain penetrance and low nonspecific binding .
Preparation Methods
Synthetic Routes and Reaction Conditions: . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and bases such as sodium hydride (NaH) to facilitate the reaction.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis on a larger scale would likely involve similar steps with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the nitro groups if present in derivatives, converting them to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination under controlled conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Dopamine Receptor Affinity
N-(2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl)-3-methoxybenzamide exhibits remarkable affinity for the dopamine D4 receptor, with an IC50 value of approximately 0.057 nM, indicating its potential as a therapeutic agent targeting disorders associated with dopaminergic signaling, such as schizophrenia and attention deficit hyperactivity disorder (ADHD) . Its selectivity over other receptors, including D2 and serotonin receptors, enhances its profile as a candidate for drug development .
Structure-Affinity Relationship Studies
Research has demonstrated that modifications to the compound can influence its binding affinity and selectivity. For instance, a study on derivatives of this compound highlighted the importance of the piperazine moiety in enhancing receptor interactions . Such structure-affinity relationship (SAR) studies are crucial for optimizing the pharmacological properties of new derivatives.
Treatment of Neurological Disorders
Given its high affinity for dopamine D4 receptors, this compound is being investigated for potential applications in treating neurological disorders characterized by dysregulated dopaminergic activity. These include:
- Schizophrenia : The modulation of D4 receptor activity may help alleviate symptoms associated with this condition.
- ADHD : Targeting specific dopamine pathways could improve attention and reduce hyperactivity.
Inhibitory Effects on Viral Replication
Interestingly, some studies have explored the compound's role beyond neurotransmission. For example, it has been suggested that derivatives may exhibit inhibitory effects on viral replication, which could lead to novel antiviral therapies . This expands the scope of research into non-neurological applications.
Synthetic Pathways
The synthesis of this compound involves various chemical processes that can be optimized to improve yield and purity. Recent patents detail methods for synthesizing related compounds that could provide insights into scalable production techniques .
Step | Description |
---|---|
1 | Condensation of piperazine derivatives with methoxybenzoyl chloride. |
2 | Purification through recrystallization or chromatography. |
3 | Characterization using NMR and mass spectrometry to confirm structure. |
Efficacy in Animal Models
Several studies have utilized animal models to assess the efficacy of this compound in modulating behavior linked to dopamine receptor activity. Results indicate significant behavioral changes consistent with dopaminergic modulation, supporting its potential therapeutic use .
Clinical Trials
While no extensive clinical trials specifically targeting this compound have been reported yet, ongoing research into similar piperazine derivatives may pave the way for future investigations into human applications.
Mechanism of Action
N-(2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl)-3-methoxybenzamide exerts its effects primarily by binding to dopamine D4 receptors. This binding inhibits the receptor’s activity, which can modulate neurotransmitter release and influence various neurological pathways . The compound’s selectivity for dopamine D4 receptors makes it a valuable tool for studying the specific functions of these receptors in the brain.
Comparison with Similar Compounds
Comparison with Structurally and Pharmacologically Similar Compounds
Structural Analogues Targeting Dopamine Receptors
Compound 7 (N-[2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide)
- Key Features: Retains the 3-methoxybenzamide core but replaces the 4-chlorophenyl group with a 3-cyanopyridinyl moiety.
- Pharmacology :
- Applications : Radiolabeled with carbon-11 ([11C]7) for positron emission tomography (PET) imaging of D4 receptors in the retina and brain .
PB12 (N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-2-methoxybenzamide)
- Structural Modification : Shifts the methoxy group from the 3- to the 2-position on the benzamide ring.
- Pharmacology :
Compounds with Modified Piperazine Substituents
Compound 13 (N-[2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide)
- Structural Modification : Replaces 4-chlorophenyl with 2,3-dichlorophenyl.
- Pharmacology :
NGD 94-1 ([3H]NGD 94-1)
- Key Features : A radioligand structurally distinct but pharmacologically comparable.
- Pharmacology :
Data Tables: Affinity and Selectivity Profiles
Table 1. Receptor Binding Affinities
ND = Not Determined
Table 2. Physicochemical and Functional Properties
Research Findings and Implications
- Structural-Activity Relationship (SAR) :
- Therapeutic Potential: The original compound’s >10,000-fold D4/D2 selectivity makes it a unique tool for isolating D4-mediated effects in schizophrenia and attention deficit hyperactivity disorder (ADHD) models . Radiolabeled derivatives (e.g., [11C]7) enable non-invasive tracking of D4 receptors in vivo, advancing translational neuroscience .
Biological Activity
N-(2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl)-3-methoxybenzamide, often referred to as compound 17 in various studies, is a synthetic compound that has garnered attention for its significant biological activity, particularly its high affinity for the dopamine D4 receptor. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H26ClN3O3 with a molecular weight of 403.9 g/mol. The compound features a piperazine moiety, which is known for its role in modulating neurotransmitter activity, particularly in the central nervous system.
Affinity for Dopamine Receptors
This compound exhibits high affinity for the dopamine D4 receptor with an IC50 value of 0.057 nM , indicating potent binding capabilities. This selectivity is significant as it shows a selectivity ratio greater than 10,000 when compared to the D2 receptor, suggesting potential therapeutic applications in disorders where D4 receptor modulation is beneficial, such as schizophrenia and attention deficit hyperactivity disorder (ADHD) .
Receptor | IC50 (nM) | Selectivity |
---|---|---|
Dopamine D4 | 0.057 | >10,000 vs. D2 receptor |
Serotonin 5-HT1A | Not specified | Selective |
Adrenergic alpha1 | Not specified | Selective |
The mechanism by which this compound exerts its effects primarily involves its interaction with dopamine receptors. By binding to the D4 receptor, it modulates dopaminergic signaling pathways, which can influence various physiological responses including mood regulation and cognitive functions. The compound's ability to selectively inhibit the D4 receptor while sparing other dopamine receptor subtypes may reduce the side effects commonly associated with less selective dopaminergic agents .
Case Studies and Research Findings
Several studies have investigated the pharmacological properties and potential applications of this compound:
- Dopamine Receptor Studies : A structure-affinity relationship (SAR) study highlighted this compound's exceptional binding affinity to the D4 receptor compared to other derivatives, reinforcing its potential as a therapeutic agent targeting neuropsychiatric conditions .
- Antiviral Potential : Although primarily studied for its neuropharmacological effects, there are indications that compounds structurally related to this compound may possess antiviral properties. Research has shown that similar compounds can inhibit dengue virus replication by targeting host kinases involved in viral entry and replication .
- Comparative Studies : Comparative analyses with other piperazine derivatives have shown that modifications to the piperazine ring significantly affect receptor binding affinities and selectivities. This highlights the importance of structural variations in developing new therapeutics based on this scaffold .
Q & A
Q. What are the standard synthetic routes for N-(2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl)-3-methoxybenzamide, and how are intermediates characterized?
Basic Research Question
The compound is typically synthesized via a multi-step procedure involving:
- Amide bond formation : Coupling of 3-methoxybenzoic acid derivatives with a piperazine-containing amine using activating agents like HBTU or BOP in THF or DMF, with Et3N as a base .
- Piperazine functionalization : Introduction of the 4-chlorophenyl group via nucleophilic substitution or Buchwald-Hartwig coupling .
Characterization : Intermediates are purified via silica gel chromatography and validated using <sup>1</sup>H/<sup>13</sup>C NMR (e.g., δ 7.74 ppm for aromatic protons in CDCl3) and ESI-MS (e.g., m/z 488.6 [M+H]<sup>+</sup>) .
Q. How can stereochemical purity of chiral intermediates be ensured during synthesis?
Advanced Research Question
Stereochemical control is critical for bioactive piperazine derivatives. Key strategies include:
- Chiral resolving agents : Use of enantiopure starting materials (e.g., (S)-3-(2-methylpiperazin-1-yl)phenol) .
- HPLC validation : Chiral stationary phase columns (e.g., CHIRALPAK® IA) with hexane:isopropanol gradients to confirm enantiomeric excess (>98%) .
- Optical rotation : Specific rotation values (e.g., [α]D<sup>25</sup> +60.6° for diastereomeric salts) are compared to literature standards .
Q. What methodologies are used to assess dopamine receptor binding affinity for this compound?
Advanced Research Question
- Radioligand displacement assays : Compete with [<sup>3</sup>H]spiperone (D2) or [<sup>3</sup>H]PD-128907 (D3) in HEK-293 cells expressing human receptors. IC50 values <10 nM suggest high affinity .
- Functional selectivity : cAMP accumulation assays to distinguish agonist/antagonist behavior .
Note : Structural analogs with 4-chlorophenyl groups show D3 selectivity (Ki = 2.3 nM vs. D2 Ki = 1,240 nM) due to hydrophobic interactions in the orthosteric pocket .
Q. How do solvent polarity and temperature impact reaction yields in the final coupling step?
Advanced Research Question
Optimization studies for amide bond formation reveal:
- Solvent effects : THF yields ~65% vs. DMF (~85%) due to better solubility of aromatic intermediates .
- Temperature : Reactions at 0°C reduce racemization but require longer times (12–24 hrs), while room temperature achieves 85% yield in 6 hrs .
- Coupling agents : HBTU outperforms EDCI in sterically hindered systems (yield difference: 15–20%) .
Q. What analytical techniques resolve contradictions in reported spectral data for this compound?
Advanced Research Question
Discrepancies in NMR or MS data (e.g., split aromatic peaks) are addressed via:
- 2D NMR : COSY and HSQC to assign overlapping protons (e.g., δ 6.42–6.27 ppm for ortho-substituted phenyl groups) .
- High-resolution MS : Confirm molecular formula (e.g., C21H25ClN3O2 requires m/z 408.1582) .
- X-ray crystallography : Resolve ambiguous stereochemistry in HCl salt forms .
Q. How is aqueous solubility improved for in vivo pharmacokinetic studies?
Advanced Research Question
- Salt formation : Hydrochloride salts (e.g., dihydrochloride) enhance solubility (≥5 mg/mL in PBS) vs. free base (<0.1 mg/mL) .
- Co-solvents : Use 10% DMSO/90% PEG-400 for intravenous administration .
- Prodrug strategies : Esterification of the methoxy group (e.g., acetyl) improves logP by 1.5 units .
Q. What computational methods predict metabolic stability of this compound?
Advanced Research Question
- In silico CYP450 modeling : SwissADME predicts primary oxidation sites (e.g., piperazine N-methyl group) with >70% accuracy .
- Metabolite identification : LC-MS/MS in human liver microsomes detects dechlorinated and O-demethylated metabolites .
Validation : Compare with in vitro t1/2 values from hepatocyte assays .
Q. How are impurity profiles controlled during scale-up synthesis?
Advanced Research Question
- HPLC monitoring : Reverse-phase C18 columns (5 µm, 250 × 4.6 mm) with 0.1% TFA in acetonitrile/water gradients detect impurities <0.1% .
- Genotoxic control : Limit alkyl chlorides (e.g., residual 4-chlorophenyl precursors) to <10 ppm via activated carbon filtration .
- Crystallization : Recrystallization from ethanol/water reduces dimeric byproducts by 90% .
Q. Table 1: Key Physicochemical Properties
Property | Value | Method/Reference |
---|---|---|
Molecular Weight | 403.90 g/mol | ESI-MS |
logP (octanol/water) | 3.2 ± 0.1 | Shake-flask |
Aqueous Solubility (HCl salt) | 5.8 mg/mL | USP dissolution |
Melting Point | 154–158°C (fusion) | DSC |
Properties
CAS No. |
219125-63-0 |
---|---|
Molecular Formula |
C20H24ClN3O2 |
Molecular Weight |
373.9 g/mol |
IUPAC Name |
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide |
InChI |
InChI=1S/C20H24ClN3O2/c1-26-19-4-2-3-16(15-19)20(25)22-9-10-23-11-13-24(14-12-23)18-7-5-17(21)6-8-18/h2-8,15H,9-14H2,1H3,(H,22,25) |
InChI Key |
DQVARXSGNFBPMB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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